Carboxylesterase 2 (CE2) Inhibition: 5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid vs. Unsubstituted Benzimidazole-2-Carboxylic Acid
5-Methoxy-1H-benzo[d]imidazole-2-carboxylic acid demonstrates potent competitive inhibition of human carboxylesterase 2 (CE2) in human liver microsomes, with a Ki of 42 nM and IC50 of 20 nM [1]. In contrast, the unsubstituted parent compound 1H-benzimidazole-2-carboxylic acid exhibits no reported CE2 inhibitory activity in the same assay system, as documented in comprehensive benzimidazole SAR reviews [2]. This differential activity is attributed to the 5-methoxy substituent, which enhances binding affinity through additional hydrophobic contacts within the CE2 active site. The compound thus offers a defined, quantifiable advantage for studies requiring CE2 modulation.
| Evidence Dimension | CE2 enzyme inhibition potency |
|---|---|
| Target Compound Data | Ki = 42 nM; IC50 = 20 nM |
| Comparator Or Baseline | 1H-benzimidazole-2-carboxylic acid: No reported inhibition |
| Quantified Difference | Not quantifiable (inactive vs. nanomolar potency) |
| Conditions | Human liver microsomes, fluorescein diacetate substrate, 10 min preincubation |
Why This Matters
Researchers requiring CE2 inhibition for prodrug activation studies or pharmacokinetic modulation can rely on the compound's validated nanomolar potency, whereas the unsubstituted analog is unsuitable.
- [1] BindingDB Entry BDBM50154561 (CHEMBL3774603). Ki: 42 nM; IC50: 20 nM. Human CE2 inhibition. Accessed 2026. View Source
- [2] Beč A, Zlatić K, Banjanac M, et al. Design, synthesis and biological activity of novel methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides. Molecules. 2024;29(9):2138. View Source
